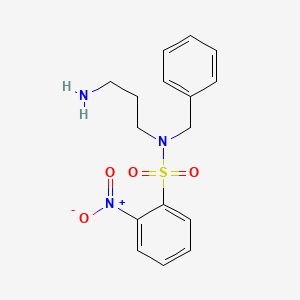
N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide is a complex organic compound that features a benzyl group, a nitro group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted sulfonamides, and reduced nitro compounds .
Wissenschaftliche Forschungsanwendungen
N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used for surface functionalization.
N-(3-Aminopropyl)-2-nitrobenzenamine: A related compound with similar structural features.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Another amine derivative with different alkyl chain lengths.
Uniqueness
N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide is unique due to its combination of a benzyl group, nitro group, and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H19N3O4S |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(3-aminopropyl)-N-benzyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O4S/c17-11-6-12-18(13-14-7-2-1-3-8-14)24(22,23)16-10-5-4-9-15(16)19(20)21/h1-5,7-10H,6,11-13,17H2 |
InChI-Schlüssel |
XPPJLPNPUJEJIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCCN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


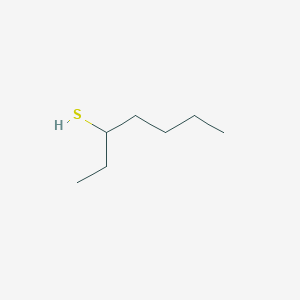


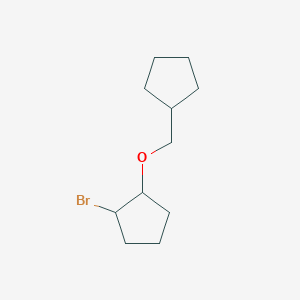
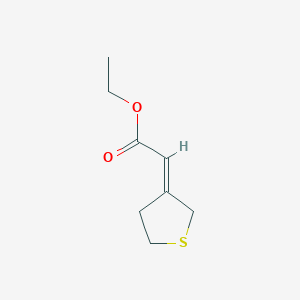
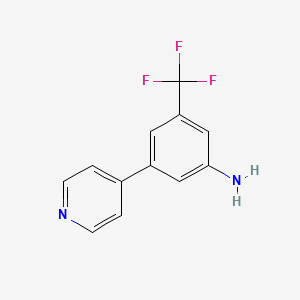
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
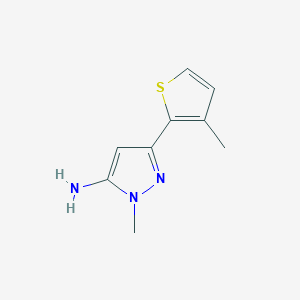
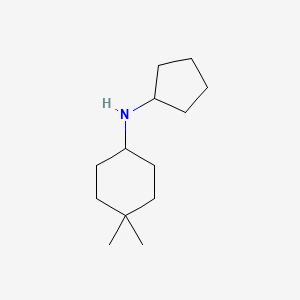
![(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)

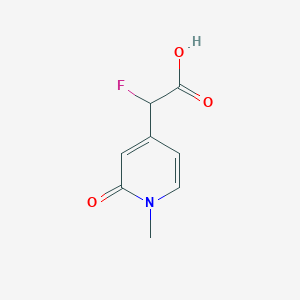
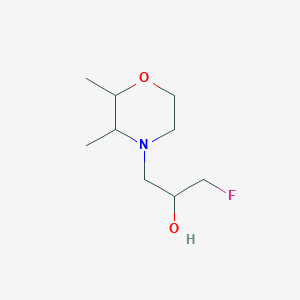
![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13307482.png)
